molecular formula C22H24ClN5OS B11402169 6-(4-chlorophenyl)-N-(2-ethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(4-chlorophenyl)-N-(2-ethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11402169
M. Wt: 442.0 g/mol
InChI Key: ZRVKCPVHHVGXMI-UHFFFAOYSA-N
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Description

6-(4-CHLOROPHENYL)-N-(2-ETHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound belonging to the class of triazolothiadiazines This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazine ring, and various substituents such as chlorophenyl, ethylphenyl, and propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-CHLOROPHENYL)-N-(2-ETHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the formation of the triazole ring, followed by the introduction of the thiadiazine moiety. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to achieve high throughput and consistent quality.

Chemical Reactions Analysis

Types of Reactions

6-(4-CHLOROPHENYL)-N-(2-ETHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive compound with various biological activities.

    Medicine: Research has explored its potential as a therapeutic agent for treating various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(4-CHLOROPHENYL)-N-(2-ETHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-CHLOROPHENYL)-3-(1-PHENOXYETHYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE
  • 3-(4-CHLORO-PHENYL)-7-PHENYLSULFANYL-6-P-TOLYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE

Uniqueness

The uniqueness of 6-(4-CHLOROPHENYL)-N-(2-ETHYLPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE lies in its specific substituents and the resulting properties. The combination of chlorophenyl, ethylphenyl, and propyl groups imparts distinct chemical and biological characteristics, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H24ClN5OS

Molecular Weight

442.0 g/mol

IUPAC Name

6-(4-chlorophenyl)-N-(2-ethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C22H24ClN5OS/c1-3-7-18-25-26-22-28(18)27-19(15-10-12-16(23)13-11-15)20(30-22)21(29)24-17-9-6-5-8-14(17)4-2/h5-6,8-13,19-20,27H,3-4,7H2,1-2H3,(H,24,29)

InChI Key

ZRVKCPVHHVGXMI-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=CC=C3CC)C4=CC=C(C=C4)Cl

Origin of Product

United States

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